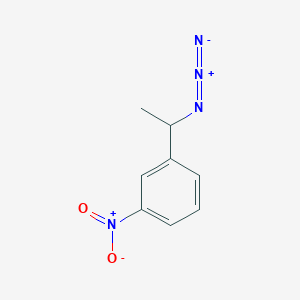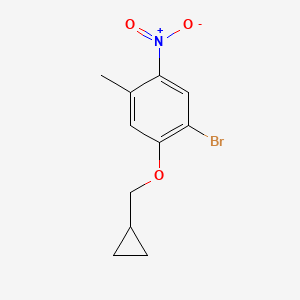
7-Methoxy-2,2,8-trimethylchromen-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2,2,8-trimethylchromen-6-amine is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,2,8-trimethylchromen-6-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chromene derivative.
Methoxylation: Introduction of a methoxy group at the 7th position using methanol and a suitable catalyst.
Methylation: Addition of methyl groups at the 2nd and 8th positions using methyl iodide and a base such as potassium carbonate.
Amination: Introduction of an amine group at the 6th position using ammonia or an amine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for better control over reaction parameters and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
7-Methoxy-2,2,8-trimethylchromen-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 7-Methoxy-2,2,8-trimethylchromen-6-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
2,2-Dimethylchromene: Shares a similar chromene backbone but lacks the methoxy and amine groups.
7-Methoxy-2,2-dimethylchromene: Similar structure but without the amine group.
6-Amino-2,2,8-trimethylchromene: Similar structure but without the methoxy group.
Uniqueness: 7-Methoxy-2,2,8-trimethylchromen-6-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties
特性
CAS番号 |
50637-43-9 |
|---|---|
分子式 |
C13H17NO2 |
分子量 |
219.28 g/mol |
IUPAC名 |
7-methoxy-2,2,8-trimethylchromen-6-amine |
InChI |
InChI=1S/C13H17NO2/c1-8-11-9(5-6-13(2,3)16-11)7-10(14)12(8)15-4/h5-7H,14H2,1-4H3 |
InChIキー |
ONSQLUSUXFVLRC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C1OC)N)C=CC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)

![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)


![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)







![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
